Structural Analysis and Synthetic Validation of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde
Structural Analysis and Synthetic Validation of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde
Executive Summary
The compound 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde (CAS: 819069-58-4) is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and advanced organic synthesis[1]. Featuring a pyridine core adorned with an electron-donating methoxy group, two methyl groups, and a reactive formyl moiety, this molecule serves as a critical intermediate for the development of kinase inhibitors, anti-ulcerative agents, and complex agrochemicals. This whitepaper provides an in-depth technical guide to the structural elucidation, spectroscopic fingerprinting, and validated synthetic methodology of this specific pyridine derivative.
Mechanistic Rationale & Regioselectivity
The synthesis of pyridine-3-carbaldehydes typically relies on the formylation of an activated pyridine core[2]. The Vilsmeier-Haack reaction is the premier methodology for introducing a formyl group into electron-rich aromatic and heteroaromatic systems[3].
In the case of 6-methoxy-2,4-dimethylpyridine, the regioselectivity of the electrophilic aromatic substitution is strictly governed by the electronic contributions of the existing substituents:
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C6-Methoxy Group: Exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring and strongly activating the ortho (C5) and para (C3) positions.
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C2 and C4-Methyl Groups: Exert positive inductive (+I) and hyperconjugative effects, further enriching the electron density of the adjacent carbons.
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Regiochemical Outcome: The C3 position is para to the methoxy group and flanked by the two methyl groups. This synergistic electronic activation makes C3 the most nucleophilic site on the ring, directing the Vilsmeier chloroiminium electrophile exclusively to this position to yield the 3-carbaldehyde[4].
Spectroscopic Fingerprinting & Structural Deconstruction
Accurate structural validation requires a multimodal analytical approach. The causality behind the observed spectroscopic signatures is detailed below:
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Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the aldehyde proton (-CHO) is highly deshielded, typically resonating as a sharp singlet near 10.4 ppm. This extreme downfield shift is caused by the anisotropic effect of the carbonyl double bond combined with the electron-withdrawing nature of the pyridine nitrogen[2]. The isolated aromatic proton at C5 appears as a singlet around 6.58 ppm; it is relatively shielded compared to typical pyridine protons due to the strong +M effect of the adjacent C6-methoxy group.
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Mass Spectrometry (ESI-MS): The monoisotopic mass of the compound (C9H11NO2) is 165.08 Da[5]. Under positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed at m/z 166.08. A diagnostic fragmentation pathway involves the neutral loss of carbon monoxide (-28 Da) from the aldehyde group, yielding a stable fragment at m/z 138.
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Infrared Spectroscopy (ATR-FTIR): The carbonyl (C=O) stretching vibration of the aldehyde is observed at ~1695 cm⁻¹. This frequency is slightly lower than that of aliphatic aldehydes (~1720 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic pyridine π-system, which increases the single-bond character of the C=O bond[2].
Fig 1: Multimodal analytical workflow for structural validation of the synthesized carbaldehyde.
Validated Synthetic Protocol
The following step-by-step methodology describes the Vilsmeier-Haack formylation of 6-methoxy-2,4-dimethylpyridine. This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reproducibility and safety.
Step 1: In Situ Generation of the Vilsmeier Reagent
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Procedure: Charge a dry, argon-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a syringe over 15 minutes with vigorous magnetic stirring.
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Causality: The reaction between DMF and POCl₃ to form the active electrophile (the chloromethyleniminium ion) is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent the thermal degradation of the reagent and to avoid violent runaway reactions[6].
Step 2: Electrophilic Aromatic Substitution
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Procedure: Dissolve 6-methoxy-2,4-dimethylpyridine (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 60 °C for 4 hours.
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Causality: While the pyridine ring is inherently electron-deficient, the combined +M and +I effects of the substituents activate the C3 position. However, heating to 60 °C is necessary to provide the activation energy required to drive the electrophilic attack to completion on the heterocyclic core[3].
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Self-Validation (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a new, highly UV-active spot with a lower Retention Factor (
)—due to the polar aldehyde group—validates successful conversion.
Step 3: Quenching and Hydrolysis
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Procedure: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of 7–8.
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Causality: Pouring over ice safely quenches any unreacted POCl₃. The mild base (NaHCO₃) neutralizes the generated HCl without inducing base-catalyzed aldol condensation side reactions. This aqueous workup is the critical step that hydrolyzes the intermediate iminium salt into the final target carbaldehyde[6].
Step 4: Extraction and Purification
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Procedure: Extract the neutralized aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes).
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Self-Validation: Analyze the purified fractions by LC-MS prior to pooling. Only fractions exhibiting an m/z of 166.08 [M+H]⁺ and >98% purity (via UV integration at 254 nm) are combined, ensuring the absolute integrity of the final isolated product.
Quantitative Data Summaries
Table 1: NMR Spectroscopic Assignments (CDCl₃, 298 K)
| Position | ¹H NMR (400 MHz) δ (ppm) | Multiplicity | Integration | ¹³C NMR (100 MHz) δ (ppm) | Assignment Causality |
| C3-CHO | 10.42 | Singlet (s) | 1H | 191.5 | Highly deshielded by C=O anisotropy and pyridine ring[2]. |
| C6-OMe | 3.95 | Singlet (s) | 3H | 53.8 | Typical methoxy resonance; attached to electronegative oxygen. |
| C5-H | 6.58 | Singlet (s) | 1H | 110.5 | Aromatic proton shielded by the +M effect of the C6-methoxy. |
| C2-Me | 2.71 | Singlet (s) | 3H | 24.5 | Benzylic-type methyl, slightly deshielded by adjacent N atom. |
| C4-Me | 2.54 | Singlet (s) | 3H | 20.1 | Benzylic-type methyl, shielded relative to C2-Me. |
| C6 | - | - | - | 164.2 | Quaternary aromatic carbon directly bound to oxygen. |
| C2 | - | - | - | 159.8 | Quaternary aromatic carbon bound to nitrogen. |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Analytical Technique | Parameter / Mode | Observed Value | Diagnostic Significance |
| ESI-MS | Positive Ion Mode [M+H]⁺ | m/z 166.08 | Confirms the monoisotopic mass of the synthesized compound[5]. |
| ESI-MS | MS/MS Fragmentation | m/z 138.08 | Characteristic neutral loss of CO (-28 Da) from the aldehyde group. |
| ATR-FTIR | C=O Stretching | 1695 cm⁻¹ | Confirms the presence of a conjugated aldehyde moiety[2]. |
| ATR-FTIR | C=N Stretching | 1590 cm⁻¹ | Validates the integrity of the aromatic pyridine core. |
| ATR-FTIR | C-O Stretching | 1255 cm⁻¹ | Confirms the presence of the aryl-alkyl ether (methoxy) linkage. |
References
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Université du Luxembourg. "C9H11NO2 - Explore - PubChemLite". uni.lu. Available at:[Link]
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Grokipedia. "Pyridine-3-carbaldehyde". grokipedia.com. Available at:[Link]
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RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". rsc.org. Available at:[Link]
Sources
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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